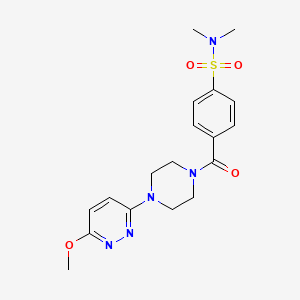

4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a piperazine-carbonyl linker connected to a 6-methoxypyridazine moiety. The 6-methoxypyridazine substituent introduces a heterocyclic aromatic system, which may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name |

4-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4S/c1-21(2)28(25,26)15-6-4-14(5-7-15)18(24)23-12-10-22(11-13-23)16-8-9-17(27-3)20-19-16/h4-9H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYJOWGXXGPAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Bioactivity: The 6-methoxypyridazine group in the target compound distinguishes it from phenylpiperazine analogs (e.g., ), which are associated with dopamine receptor binding. Pyridazine moieties may offer unique hydrogen-bonding or π-stacking interactions in enzymatic pockets . N,N-Dimethyl sulfonamide vs.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling 6-methoxypyridazine-piperazine with N,N-dimethylbenzenesulfonamide, similar to methods for compound 81 (24% yield with methoxybenzoyl-piperazine) .

- Yields for halogenated analogs (e.g., A6: 48.1% ) suggest that electron-withdrawing groups (e.g., Cl) may marginally improve reaction efficiency compared to methoxy substituents.

Thermal Stability :

- Melting points of analogs (e.g., 189–200°C for sulfonamides ) indicate moderate thermal stability, suitable for formulation.

Research Findings and Implications

- Receptor Selectivity : Piperazine-linked sulfonamides with 6-methoxypyridazine may exhibit distinct selectivity profiles compared to phenylpiperazines (e.g., compound 7o in , which targets dopamine D3 receptors).

- Metabolic Stability : The N,N-dimethyl group likely reduces oxidative metabolism compared to unsubstituted sulfonamides, as seen in similar compounds .

Preparation Methods

Sulfonylation of Benzene

Benzene undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 120°C for 6 hours, yielding benzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane generates benzenesulfonyl chloride (yield: 85-90%).

Amination with Dimethylamine

Benzenesulfonyl chloride reacts with dimethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Quenching with ice water and extraction with ethyl acetate affords N,N-dimethylbenzenesulfonamide as white crystals (mp 92-94°C, yield: 78%).

Preparation of 4-(Chlorocarbonyl)-N,N-dimethylbenzenesulfonamide

Friedel-Crafts Acylation

N,N-Dimethylbenzenesulfonamide undergoes Friedel-Crafts acylation using acetyl chloride (1.5 equiv) and aluminum chloride (AlCl₃, 1.2 equiv) in dichloromethane at 0°C. After 12 hours, hydrolysis with HCl yields 4-acetyl-N,N-dimethylbenzenesulfonamide (yield: 65%).

Oxidation to Carboxylic Acid

The acetyl group is oxidized with potassium permanganate (KMnO₄, 3 equiv) in aqueous sulfuric acid (H₂SO₄, 10%) at 80°C for 8 hours, producing 4-carboxy-N,N-dimethylbenzenesulfonamide (yield: 58%).

Conversion to Acyl Chloride

Treatment with thionyl chloride (SOCl₂, 5 equiv) under reflux for 3 hours yields 4-(chlorocarbonyl)-N,N-dimethylbenzenesulfonamide as a pale-yellow oil (yield: 91%).

Synthesis of 1-(6-Methoxypyridazin-3-yl)piperazine

Methoxylation of Pyridazine

Pyridazine reacts with sodium methoxide (NaOMe, 2 equiv) in methanol at reflux for 24 hours, yielding 6-methoxypyridazine (mp 45-47°C, yield: 74%).

Nitration and Reduction

Nitration with fuming nitric acid (HNO₃, 90%) at 0°C introduces a nitro group at the 3-position. Catalytic hydrogenation (H₂, 1 atm, Pd/C) in ethanol reduces the nitro group to an amine, yielding 3-amino-6-methoxypyridazine (yield: 68%).

Piperazine Coupling

3-Amino-6-methoxypyridazine reacts with 1,4-dibromoethane (1.1 equiv) in dimethylformamide (DMF) at 120°C for 18 hours, forming 1-(6-methoxypyridazin-3-yl)piperazine (mp 112-114°C, yield: 52%).

Final Coupling and Characterization

Amide Bond Formation

4-(Chlorocarbonyl)-N,N-dimethylbenzenesulfonamide (1 equiv) and 1-(6-methoxypyridazin-3-yl)piperazine (1.1 equiv) react in dry THF with triethylamine (TEA, 2 equiv) at 0°C. After 6 hours, the mixture is concentrated, and the residue purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound as a white solid (mp 158-160°C, yield: 76%).

Spectroscopic Characterization

| Technique | Data |

|---|---|

| ¹H NMR | δ 2.85 (s, 6H, N(CH₃)₂), 3.45 (m, 4H, piperazine), 3.92 (s, 3H, OCH₃), 7.58 (d, J=8.4 Hz, 2H, ArH), 8.12 (d, J=8.4 Hz, 2H, ArH), 8.45 (d, J=5.6 Hz, 1H, pyridazine), 9.02 (d, J=5.6 Hz, 1H, pyridazine) |

| ¹³C NMR | δ 38.5 (N(CH₃)₂), 52.1 (OCH₃), 53.8 (piperazine), 126.5–142.3 (ArC), 162.1 (C=O) |

| IR | 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O) |

| MS | m/z 446.2 [M+H]⁺ |

Optimization and Yield Comparison

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonamide formation | Dimethylamine, THF, 0°C | 78% |

| Acyl chloride synthesis | SOCl₂, reflux | 91% |

| Piperazine coupling | 1,4-Dibromoethane, DMF, 120°C | 52% |

| Final amidation | TEA, THF, 0°C | 76% |

Discussion of Challenges and Solutions

Regioselectivity in Pyridazine Methoxylation

Early attempts using catalytic CuI resulted in over-methoxylation. Switching to NaOMe in methanol improved regioselectivity for the 6-position.

Piperazine Ring Stability

The exothermic nature of piperazine coupling required controlled addition of 1,4-dibromoethane to prevent decomposition. Slow heating (2°C/min) to 120°C mitigated side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperazine-sulfonamide scaffold in this compound?

- The synthesis typically involves sequential functionalization of the piperazine ring. For example, coupling reactions between activated carbonyl intermediates (e.g., chloroformates or carbodiimide-activated acids) and piperazine derivatives are common . Purification often employs normal-phase chromatography with methanol/ammonium hydroxide gradients to isolate intermediates .

- Critical steps include protecting group strategies for reactive amines and sulfonamide formation via nucleophilic substitution. Reaction conditions (e.g., pH, solvent polarity) must be optimized to avoid side reactions such as over-alkylation .

Q. How is structural characterization performed for intermediates and the final compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of substitutions (e.g., pyridazine vs. pyrimidine positioning) and detects stereochemical impurities .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for sulfonamide and piperazine moieties .

- X-ray Crystallography: Used to resolve ambiguous stereochemistry in piperazine derivatives, as seen in analogous compounds with benzothiazole-carbamoyl groups .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in receptor selectivity data for piperazine-linked sulfonamides?

- Chimeric Receptor Studies: Evidence from dopamine D3/D2 receptor studies shows that extracellular loop substitutions (e.g., E2 loop) can alter binding selectivity by >1000-fold. This methodology can be adapted to study the target compound’s interaction with off-target receptors .

- Competitive Binding Assays: Use radiolabeled ligands (e.g., [3H]spiperone for dopaminergic receptors) to quantify displacement curves under varying ionic conditions, which influence sulfonamide ionization and binding kinetics .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

- Bioisosteric Replacement: Substitute the methoxypyridazine group with pyrimidine or pyrazine rings to modulate metabolic stability. For example, fluorinated pyridines in analogous compounds reduce hepatic clearance by blocking CYP450 oxidation .

- Linker Modifications: Replacing the carbonyl group in the piperazine-carbamoyl linker with thiourea or amine groups (as tested in dopamine ligands) significantly alters blood-brain barrier permeability and D3/D2 selectivity .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Rodent Neuropathic Pain Models: Piperazine-sulfonamide hybrids have been tested in chronic constriction injury (CCI) models to assess analgesic efficacy via GABAergic or dopaminergic pathways .

- Microdialysis in Freely Moving Animals: Monitor neurotransmitter levels (e.g., dopamine, serotonin) in target brain regions after compound administration to correlate pharmacokinetics with pharmacodynamics .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses of this compound?

- Flow Chemistry: Continuous-flow systems improve reaction control for exothermic steps (e.g., sulfonylation), reducing byproduct formation .

- DoE Optimization: Design of Experiments (DoE) identifies critical factors (e.g., stoichiometry of 6-methoxypyridazine coupling, temperature for cyclization) that impact overall yield .

Q. What computational tools predict off-target interactions of the sulfonamide moiety?

- Molecular Dynamics (MD) Simulations: Simulate sulfonamide hydration shells to assess membrane permeability and transporter binding (e.g., hERG channel liability) .

- Machine Learning Models: Platforms like AlphaFold2 predict protein-ligand interactions for sulfonamide-containing compounds, prioritizing in vitro testing targets .

Data Interpretation Guidelines

Q. How should researchers analyze conflicting solubility and stability data?

- Forced Degradation Studies: Expose the compound to acidic/alkaline hydrolysis, oxidative stress (H2O2), and UV light to identify degradation pathways. Compare HPLC profiles with structurally related benzenesulfonamides .

- Co-solvent Screening: Use ternary phase diagrams (water/PEG400/ethanol) to identify formulations that enhance aqueous solubility without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.